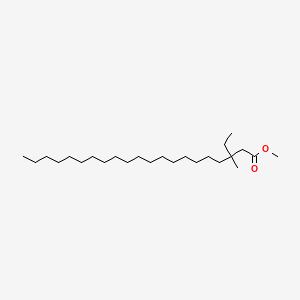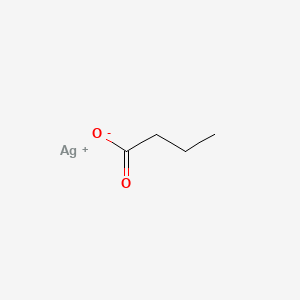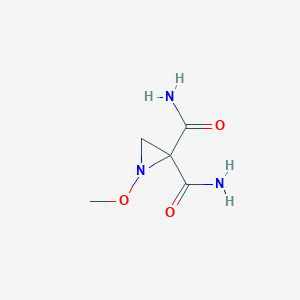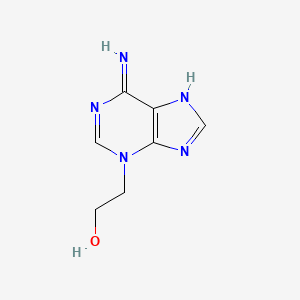
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the dimethylaminoethyl group and the methoxy group. The final step involves the esterification of the carboxylic acid group and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The indole ring and the dimethylaminoethyl side chain play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole-2-carboxylic acid, 1-methyl-
- Indole-2-carboxylic acid, 1-amino-, methyl ester
- Indole-2-carboxylic acid, 1-methyl-, monohydrochloride
Uniqueness
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the dimethylaminoethyl side chain and the methoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
77941-18-5 |
|---|---|
Molekularformel |
C15H21ClN2O3 |
Molekulargewicht |
312.79 g/mol |
IUPAC-Name |
methyl 1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-16(2)9-10-17-12-8-6-5-7-11(12)14(19-3)13(17)15(18)20-4;/h5-8H,9-10H2,1-4H3;1H |
InChI-Schlüssel |
ICUNOYFKCFWXSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
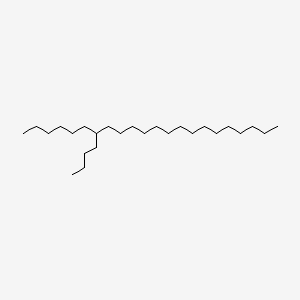
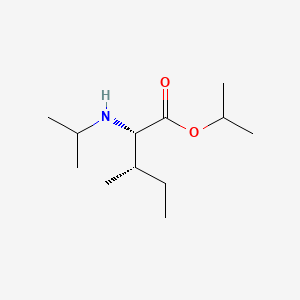
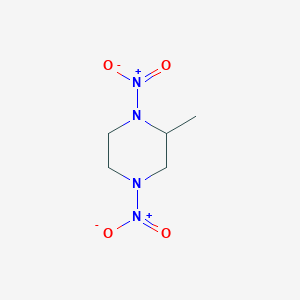
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
